
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethoxyethyl group at the second position, an ethyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl vinyl ether in the presence of a strong base such as sodium hydride.
Introduction of the Ethyl Group: The ethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The ethoxyethyl and ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects.
類似化合物との比較
Similar Compounds
2-Ethoxyethyl acetate: An organic compound with similar ethoxyethyl functionality but different core structure.
4-Ethylpyrimidine-5-carboxylic acid: A compound with a similar pyrimidine core but lacking the ethoxyethyl group.
Uniqueness
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid is unique due to the presence of both ethoxyethyl and ethyl groups on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-4-9-8(11(14)15)6-12-10(13-9)7(3)16-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
VVKSXEXYJYKWEY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC=C1C(=O)O)C(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


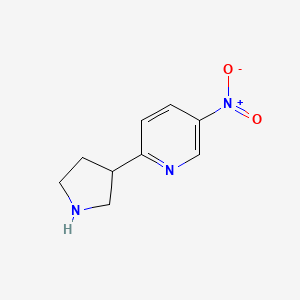
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
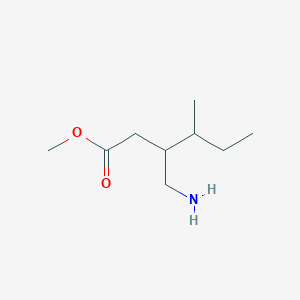


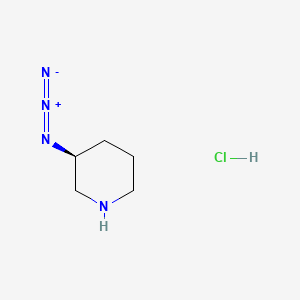

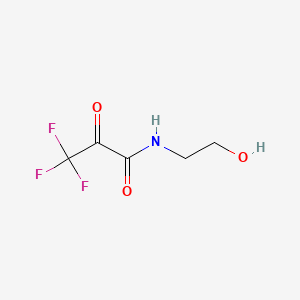
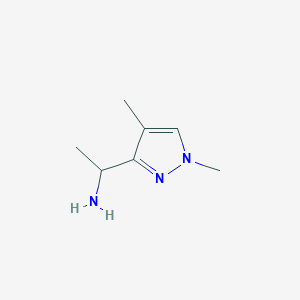
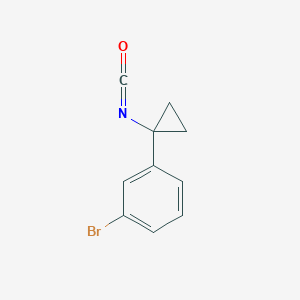
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)



